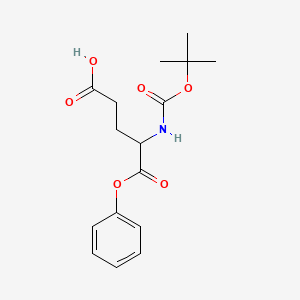

Boc-glu-phenyl ester

CAS No.:

Cat. No.: VC18273412

Molecular Formula: C16H21NO6

Molecular Weight: 323.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO6 |

|---|---|

| Molecular Weight | 323.34 g/mol |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |

| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) |

| Standard InChI Key | UUGORLVQLJSWBX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |

Introduction

Chemical Structure and Molecular Properties

Boc-Glu-phenyl ester () features a glutamic acid backbone modified with protective groups at both termini. The Boc group () shields the α-amino group, while the phenyl ester () protects the γ-carboxyl group. Its IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid, reflects this bifunctional protection. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 323.34 g/mol | |

| CAS Number | 59587-94-9 | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C |

The compound’s stereochemistry (DL-configuration) ensures compatibility with both enantiomers in racemic synthesis, while its solubility profile facilitates handling in organic solvents during peptide elongation .

Synthetic Pathways and Optimization

Stepwise Synthesis Protocol

The synthesis of Boc-Glu-phenyl ester involves sequential protection of glutamic acid’s functional groups:

-

Amino Protection: Reaction of DL-glutamic acid with tert-butoxycarbonyl chloride () in the presence of a base (e.g., triethylamine) yields Boc-Glu-OH.

-

Carboxyl Esterification: The γ-carboxyl group is esterified with phenol using carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC) and catalytic dimethylaminopyridine (DMAP).

Critical Parameters:

-

Temperature: Reactions are typically conducted at 0–25°C to prevent racemization.

-

Catalysts: DMAP enhances esterification efficiency by activating the carboxyl group.

-

Purification: Crude products are purified via recrystallization or chromatography, achieving >95% purity.

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Process optimization focuses on minimizing tert-butyl carbonium ion formation during Boc deprotection, which can alkylate sensitive residues (e.g., tryptophan, cysteine) . Scavengers like dithioethane (0.5% v/v) quench these reactive intermediates, preserving peptide integrity .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu-phenyl ester is integral to SPPS protocols, where its protective groups enable iterative chain elongation:

-

Resin Loading: The compound’s phenyl ester anchors it to hydroxymethyl-based resins via ester linkages .

-

Deprotection-Coupling Cycles:

Advantages Over Fmoc Chemistry:

-

Boc’s acid-labile nature allows orthogonal deprotection alongside base-stable side-chain protectors (e.g., benzyl groups) .

-

Enhanced stability in long-chain syntheses (>50 residues) due to reduced diketopiperazine formation .

Synthesis of Modified Peptides

Incorporating Boc-Glu-phenyl ester into peptide sequences alters physicochemical properties:

-

Lipophilicity: The phenyl ester increases hydrophobicity, improving membrane permeability in cell-penetrating peptides .

-

Self-Assembly Modulation: Substituting glutamic acid with γ-amino analogs (e.g., gabapentin) disrupts β-sheet formation, mitigating amyloid fibril aggregation implicated in Alzheimer’s disease .

Biological Activity and Research Applications

Neurochemical Research

The compound’s role in modulating peptide self-assembly is critical for studying neurodegenerative pathologies. For example, incorporating Boc-Glu-phenyl ester into Phe-Phe dipeptide analogs reduces β-amyloid fibril formation by 40–60% compared to unprotected derivatives . This effect is attributed to steric hindrance from the Boc group, which disrupts π-π stacking and hydrogen bonding .

Challenges and Future Directions

Limitations in Current Methodologies

-

Racemization Risk: Prolonged exposure to basic conditions during esterification may induce epimerization at the α-carbon.

-

Scavenger Toxicity: Dithioethane, while effective in quenching tert-butyl cations, poses handling hazards due to its volatility and toxicity .

Emerging Innovations

-

Green Chemistry Approaches: Ionic liquid-mediated synthesis reduces solvent waste and improves reaction yields (>90%).

-

Photolabile Protecting Groups: Replacing Boc with nitroveratryloxycarbonyl (Nvoc) groups enables light-controlled deprotection, enhancing spatiotemporal precision in peptide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume